molecular formula C15H18N4O2S B2592981 (2,4-Dimethylthiazol-5-yl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 2034482-05-6

(2,4-Dimethylthiazol-5-yl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone

Cat. No.: B2592981
CAS No.: 2034482-05-6
M. Wt: 318.4
InChI Key: JXOVJJCDBIPUKW-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is characterized by a thiazole ring substituted at positions 2, 4, and 5 . It also contains a pyrrolidin-1-yl group and a methanone group.


Physical and Chemical Properties Analysis

This compound is a small molecule . It is available in liquid form and should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .

Scientific Research Applications

Synthesis and Chemical Properties

Researchers have developed various synthetic routes and methodologies to prepare derivatives of (2,4-Dimethylthiazol-5-yl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone and similar compounds. For instance, the synthesis of dimethyl sulfomycinamate, a related thiopeptide antibiotic derivative, involves a complex 13-step process yielding an oxazole-thiazole-pyridine product (Bagley et al., 2003). Another study focused on revising the structure of products derived from dimethyl but-2-ynoates and anilines, showcasing the intricacies of organic synthesis and structural elucidation (Srikrishna et al., 2010).

Pharmacological Applications

Although details on pharmacological applications directly related to this compound are not explicitly mentioned in the provided research data, compounds with similar structures have been evaluated for various biological activities. For example, derivatives of related compounds have been studied for their antimicrobial properties (Hossan et al., 2012) and as potential sodium channel blockers and anticonvulsant agents (Malik & Khan, 2014). These studies indicate the breadth of research exploring the chemical space around the core structure of interest for diverse therapeutic targets.

Safety and Hazards

The safety information available indicates that this compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, and in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do .

Properties

IUPAC Name

(2,4-dimethyl-1,3-thiazol-5-yl)-[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2S/c1-9-4-5-13(18-17-9)21-12-6-7-19(8-12)15(20)14-10(2)16-11(3)22-14/h4-5,12H,6-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXOVJJCDBIPUKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CCN(C2)C(=O)C3=C(N=C(S3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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